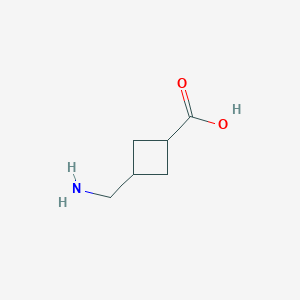

3-(Aminomethyl)cyclobutanecarboxylic acid

概要

説明

3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic amino acid containing a cyclobutane ring. This compound is of significant interest due to its conformationally constrained structure, which makes it a valuable building block in the synthesis of peptidomimetics and drug design .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid typically involves multiple steps. One common method includes the base-induced intramolecular nucleophilic substitution, which is a key reaction in the synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a potential method for producing cyclobutanecarboxylic acid, which can then be further modified to obtain this compound .

化学反応の分析

Types of Reactions: 3-(Aminomethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: This reaction can be used to replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .

科学的研究の応用

Organic Synthesis

The distinctive properties of 3-(aminomethyl)cyclobutanecarboxylic acid allow it to serve as a versatile building block in organic synthesis. Its rigid structure facilitates the formation of complex molecules and can be utilized in the synthesis of dipeptides by coupling with proteinogenic amino acids. Research has shown that a small library of dipeptides was synthesized using this compound, highlighting its utility in peptide chemistry .

Drug Design and Peptidomimetics

The locked cis conformation of the amino and carboxylic acid groups in this compound makes it particularly interesting for drug design. Its resemblance to glutamic acid suggests potential applications in neuropharmacology, where it may enhance glutamate uptake in neural cells. Studies conducted on rat C6 glioma cells demonstrated that derivatives of this compound could significantly increase glutamate uptake, indicating its potential role as a therapeutic agent for neurological disorders .

Neuropharmacological Applications

Given the structural similarity to neurotransmitters, this compound has been investigated for its neural activity. The compound and its derivatives have been tested for their effects on glutamate transport, which is crucial for synaptic transmission and overall brain function. The findings suggest that these compounds could be developed into treatments for conditions related to glutamate dysregulation, such as epilepsy or neurodegenerative diseases .

Metal Ion Ligands

Research has also explored the incorporation of this compound into macrocyclic structures that can act as ligands for metal ions. This application is particularly relevant in coordination chemistry and materials science, where such ligands can be used to create novel materials with specific electronic or magnetic properties .

Case Study: Dipeptide Synthesis

- A study synthesized a small library of dipeptides using this compound coupled with various proteinogenic amino acids.

- The resulting dipeptides were characterized for their biological activity, demonstrating enhanced properties compared to traditional peptides.

Case Study: Neuroactivity Assessment

- Experiments conducted on C6 glioma cells showed that derivatives of this compound could increase glutamate uptake.

- This suggests potential therapeutic applications in enhancing synaptic function and treating neurological disorders.

作用機序

The mechanism of action of 3-(Aminomethyl)cyclobutanecarboxylic acid involves its interaction with biological targets, such as enzymes and receptors. Its conformationally constrained structure allows it to mimic the natural ligands of these targets, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .

類似化合物との比較

Cyclobutanecarboxylic acid: A precursor in the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid.

Cyclobutylamine: Another compound derived from cyclobutanecarboxylic acid.

Uniqueness: this compound is unique due to its conformationally constrained structure, which imparts specific properties that are valuable in drug design and other applications. Its ability to mimic natural ligands while maintaining stability and bioavailability sets it apart from other similar compounds .

生物活性

3-(Aminomethyl)cyclobutanecarboxylic acid (ACCA) is a non-proteinogenic amino acid that has garnered attention for its unique structural properties and potential biological activities. This compound, characterized by a cyclobutane ring, serves as a valuable building block in drug design and peptidomimetics due to its conformational constraints. This article explores the biological activity of ACCA, including its mechanisms of action, interactions with biological targets, and implications in therapeutic applications.

Chemical Structure and Properties

ACCA is defined by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1310729-95-3

The cyclobutane moiety contributes to the rigidity of the molecule, influencing its interaction with biological systems.

The biological activity of ACCA is primarily attributed to its ability to mimic natural ligands and interact with various enzymes and receptors. Its constrained structure allows it to modulate the activity of these biological targets effectively. The following mechanisms have been identified:

- Enzyme Interaction : ACCA can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It may bind to receptors involved in cellular signaling, affecting processes such as cell growth and survival.

Biological Targets

Research indicates that ACCA interacts with several key biological targets:

Case Studies and Research Findings

-

Peptide Stability Enhancement :

A study demonstrated that incorporating ACCA into peptide sequences significantly improved their stability against enzymatic degradation. For instance, analogs containing ACCA showed enhanced resistance to hydrolysis by ACE compared to traditional peptides . -

Cancer Cell Proliferation :

In vitro assays revealed that ACCA exhibited potent anti-proliferative effects on breast cancer (4T1) and fibrosarcoma (HT-1080) cell lines. Specifically, at a concentration of 1 μM, ACCA reduced cell proliferation by approximately 40-50% in treated groups compared to controls . -

Neuropharmacological Effects :

Research indicated that ACCA acts on NMDA receptors, which are critical in synaptic plasticity and memory function. Its antagonistic properties could provide therapeutic avenues for conditions associated with excitotoxicity, such as neurodegenerative diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antagonistic Action on NMDA Receptors : Potential therapeutic implications for neuroprotection.

- Inhibition of ACE : Enhances the efficacy of peptide-based drugs.

- Anti-cancer Properties : Significant reduction in the proliferation of certain cancer cell lines.

特性

IUPAC Name |

3-(aminomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKSBOBJGZMVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271838 | |

| Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310729-95-3 | |

| Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。